(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid
Description
Properties
IUPAC Name |
(3-cyclopropyl-1-methylindazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-14-10-5-4-8(12(15)16)6-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDGTXWBYCSPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle and perform organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reaction.
Solvents: THF, DMF, and other polar aprotic solvents are often used.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound or a more complex organic molecule .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid is in the development of anticancer agents. The compound has been identified as a potential inhibitor of several kinases involved in cancer progression. For example, it has been utilized in the synthesis of thieno[3,2-d]pyrimidines, which act as Tpl2 kinase inhibitors, and pyridinyl benzonaphthyridinones, which target mTOR pathways critical for tumor growth and survival .
Structure-Activity Relationship Studies
The compound's structure allows for modifications that can enhance its biological activity. Studies have indicated that substituents at specific positions on the indazole ring can significantly affect potency against various cancer cell lines. For instance, derivatives with different alkyl or aryl groups have shown varying degrees of inhibition against targets like Aurora kinases, which are crucial in cell division and are often overexpressed in cancers .
Enzyme Inhibition
Research has highlighted the compound's ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune response modulation and tumor immune evasion. The inhibitory activity was linked to the compound's ability to interact with the enzyme's active site effectively .
Antimicrobial Properties
Recent studies have also explored the antimicrobial potential of indazole derivatives, including this compound. Some derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Synthetic Applications
Reactivity in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. It can be employed in Suzuki coupling reactions to form carbon-carbon bonds, facilitating the construction of complex organic molecules necessary for drug development . The boronic acid functionality allows for easy incorporation into various synthetic pathways.
Case Studies and Experimental Insights
| Study | Application | Findings |
|---|---|---|
| Gaikwad et al. (2022) | Antimicrobial Activity | Demonstrated significant antibacterial effects against multiple strains with specific MIC values reported. |
| Recent Review on Indazoles (2018) | Anticancer Activity | Highlighted structure-activity relationships indicating enhanced potency with specific substitutions on the indazole scaffold. |
| Sigma-Aldrich Data | Synthetic Applications | Listed various synthetic routes employing this compound as a key intermediate for developing kinase inhibitors. |
Mechanism of Action
The mechanism of action of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium, forming a new palladium-carbon bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Similarity Analysis
The compound shares structural homology with several indazole-based boronic acids (Table 1). Key analogs include:
| Compound Name | CAS No. | Structural Similarity | Key Substituents |
|---|---|---|---|
| (5-Methyl-1H-indazol-6-yl)boronic acid | 1310383-42-6 | 0.96 | Methyl at position 5 |
| (4-Methyl-1H-indazol-5-yl)boronic acid | 1245816-09-4 | 0.87 | Methyl at position 4 |
| 3-Methyl-1H-indazol-5-yl-5-boronic acid | 1245816-25-4 | 0.84 | Methyl at position 3 |
| (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid | 1562245-02-6 | 0.99 | Tetrahydro-2H-pyran at position 1 |
Table 1. Structural analogs of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid, ranked by similarity scores .
The lower similarity (0.84) of the 3-methyl analog highlights the unique role of the cyclopropyl group in the target compound.
Substituent Effects on Reactivity and pKa
- Cyclopropyl vs. Methyl Groups : The cyclopropyl group is a stronger electron-withdrawing substituent compared to methyl. This likely reduces the pKa of the boronic acid moiety, increasing its reactivity toward diols (e.g., sugars) at physiological pH .
- Positional Effects : Substituents at position 3 (cyclopropyl) may induce steric hindrance, altering binding kinetics compared to position 4 or 5 methyl analogs .
Antiproliferative Effects
Boronic acids such as phenanthren-9-yl and 6-hydroxynaphthalen-2-yl derivatives exhibit cytotoxic activity in triple-negative breast cancer (4T1 cells) at sub-micromolar concentrations .
HDAC Inhibition
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRPD3) at 1 µM, comparable to trichostatin A (1.5 µM) . The indazole scaffold in the target compound may offer improved specificity for mammalian HDACs, though this requires experimental validation.
Proteasome Inhibition
Boronic acid-containing proteasome inhibitors (e.g., bortezomib) show selective antagonism by epigallocatechin gallate (EGCG), indicating a unique mechanism tied to the boronic acid moiety . The cyclopropyl group in the target compound may enhance proteasome binding affinity compared to simpler aryl boronic acids.
pKa and Binding Affinity
- The pKa of boronic acids is critical for physiological activity. Substituents like cyclopropyl may lower pKa, favoring boronate formation (conjugate base) at pH 7.4, thereby enhancing interactions with biological targets .
- Phenyl boronic acid derivatives exhibit superior diagnostic accuracy in detecting bacterial enzymes compared to aminophenylboronic acid (APBA), suggesting substituent-dependent utility .
Biological Activity
(3-Cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid, with the CAS number 1551413-97-8, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and an indazole moiety, which contribute to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in biological applications.
Anticancer Activity
Recent studies have indicated that indazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. For instance:
- Inhibition of Kinases : Indazole derivatives have shown promising results as inhibitors of kinases involved in cancer progression. In particular, compounds similar to this compound have demonstrated IC50 values in the low nanomolar range against specific kinases such as FGFR1 and Aurora kinases .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as a reversible inhibitor by binding to the active sites of target enzymes, thereby blocking their activity. This is particularly relevant in the context of cancer therapies where kinase inhibition is a primary mechanism .
Case Studies
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
Q & A
Q. Basic
- NMR Spectroscopy : ¹¹B NMR confirms boronic acid identity (δ ~30 ppm for free acid, ~10 ppm for boronate esters).
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS detects molecular ions, but boroxine formation (dehydration trimerization) complicates interpretation .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, but crystallization challenges persist for hygroscopic boronic acids .
How can boroxine formation during mass spectrometry analysis be mitigated?
Q. Advanced
- Derivatization : Pre-treatment with diols (e.g., pinacol) converts boronic acids to stable boronate esters, eliminating boroxine interference .
- Matrix Selection : Using 2,5-dihydroxybenzoic acid (DHB) in MALDI enables in situ esterification, simplifying analysis .
- LC-MS/MS with MRM : Triple-quadrupole systems in MRM mode enhance sensitivity for underivatized boronic acids, bypassing derivatization steps .
What is the mechanistic basis for boronic acid-diol binding in biological systems?
Basic
Boronic acids form reversible covalent bonds with 1,2- or 1,3-diols (e.g., sugars) via tetrahedral boronate esters. Binding affinity (Kd) depends on diol geometry and pH; for example, fructose binds ~10× tighter than glucose due to favorable stereoelectronics. Kinetic studies using stopped-flow fluorescence show kon values range from 10³–10⁴ M⁻¹s⁻¹, with equilibration within seconds .
How can binding selectivity for glycoproteins be assessed under physiologically relevant pH conditions?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Immobilize boronic acid on carboxymethyl dextran chips and measure glycoprotein binding at varying pH (5.5–7.4). shows secondary interactions (e.g., hydrophobic effects) can confound selectivity; buffer optimization (e.g., adding 0.01% Tween-20) reduces nonspecific binding.
- NMR Titration : ¹¹B NMR monitors binding in real-time under hypoxia-mimicking acidic conditions (pH 6.5), relevant to tumor microenvironments .
How to resolve contradictions in reported binding affinities for boronic acids across studies?
Data Contradiction Analysis
Discrepancies often arise from:
- pH Variance : Binding constants (K) for sialic acids increase 100-fold at pH 6.5 vs. 7.4 due to boronic acid protonation .
- Secondary Interactions : SPR studies () show nonspecific protein adsorption can inflate apparent affinity. Control experiments with non-glycosylated proteins (e.g., RNAse A) isolate true diol-specific binding.
- Methodology Differences : Stopped-flow kinetics () vs. equilibrium dialysis may yield divergent Kd values.
What strategies enhance the incorporation of boronic acids into protease inhibitors or anticancer agents?
Q. Advanced Drug Design
- Bioisosteric Replacement : Substitute carbonyl groups in β-lactams with boronic acids to inhibit serine proteases (e.g., proteasomes) via tetrahedral transition-state mimicry .
- Rational Design : Molecular docking (e.g., AutoDock Vina) optimizes boronic acid placement in enzyme active sites. demonstrates arylidene-boronic acid hybrids exhibit anticancer activity against glioblastoma via PI3K inhibition.
- pH-Responsive Targeting : Heterocyclic boronic acids (e.g., pyridinyl derivatives) show enhanced sialic acid binding in acidic tumor microenvironments, enabling selective drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
